molecular formula C15H14ClFN2O2 B5227148 N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide

Cat. No.: B5227148
M. Wt: 308.73 g/mol
InChI Key: AHQROKBKNOOVAW-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring substituted with chlorine at the 5-position and a butanamide chain linked to a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-chloropyridine, is reacted with a suitable reagent to introduce the butanamide chain.

    Introduction of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(5-chloropyridin-2-yl)-2-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of fluorine.

    N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)butanamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and interactions with molecular targets. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-2-13(21-12-6-4-11(17)5-7-12)15(20)19-14-8-3-10(16)9-18-14/h3-9,13H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQROKBKNOOVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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